Boc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid

Enantioselective Synthesis β-Peptide Chiral Purity

Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid (CAS 1260607-46-2) is a high-purity (R)-configured β2-amino acid with N-Boc protection and a 2-chlorobenzyl substituent. Its β2-backbone introduces proteolytic stability and altered hydrogen-bonding patterns versus α-amino acids, while the ortho-chloro group enhances lipophilicity for membrane permeability. This stereochemically pure building block is critical for synthesizing β-peptide foldamers targeting protein-protein interactions in oncology and immunology, where substitution with the (S)-enantiomer or α-amino acid analogs compromises binding affinity and stereoselectivity. For GMP peptide synthesis, enantiopurity is verified by enantioselective HPLC using ZWIX(-)™ columns, ensuring batch-to-batch consistency.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
Cat. No. B13990573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyIUNCSGRILLTZRZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(R)-3-Amino-2-(2-Chlorobenzyl)Propanoic Acid: A Chiral β2-Amino Acid Building Block for Enantioselective Synthesis


Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid (CAS: 1260607-46-2) is a chiral β2-amino acid derivative belonging to the class of N-Boc-protected 2-substituted-3-aminopropanoic acids . It features a 2-chlorobenzyl substituent at the C-2 position and a tert-butoxycarbonyl (Boc) protected amino group at C-3, offering distinct steric and electronic properties compared to α-amino acids . Its (R)-configuration and β2-backbone make it a valuable building block for the synthesis of peptidomimetics and conformationally constrained β-peptides [1].

Why Boc-(R)-3-Amino-2-(2-Chlorobenzyl)Propanoic Acid Cannot Be Simply Substituted: Enantiomeric and Structural Determinants


Substitution of Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid with closely related analogs, such as its (S)-enantiomer or α-amino acid counterparts, is precluded by the stringent stereochemical and conformational requirements of target biomolecules. The (R)-configuration at the C-2 position dictates distinct spatial orientation of the 2-chlorobenzyl side chain, which critically influences molecular recognition and binding affinity [1]. The β2-amino acid backbone introduces an additional methylene unit compared to α-amino acids, altering the hydrogen-bonding pattern and proteolytic stability of derived peptides [2]. Furthermore, the ortho-chloro substitution on the benzyl group modulates lipophilicity and electronic properties, impacting membrane permeability and target engagement relative to para- or unsubstituted analogs [3]. Generic substitution can lead to loss of stereoselectivity, reduced binding potency, or altered pharmacokinetic profiles [4].

Quantitative Evidence for Boc-(R)-3-Amino-2-(2-Chlorobenzyl)Propanoic Acid Differentiation


Enantiomeric Purity Essential for β-Peptide Conformational Homogeneity

The (R)-enantiomer of Boc-3-amino-2-(2-chlorobenzyl)propanoic acid is required for the synthesis of β-peptides with defined helical conformations. In contrast, the (S)-enantiomer or racemic mixture would yield diastereomeric peptides with altered folding propensities and biological activity [1]. The enantiomeric purity of the target compound is typically ≥98% as determined by chiral HPLC, which is critical for reproducible peptide synthesis [2].

Enantioselective Synthesis β-Peptide Chiral Purity

β2-Backbone Enhances Proteolytic Stability Over α-Amino Acid Analogs

β-Peptides composed of β2-amino acids like Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid exhibit significantly enhanced resistance to proteolytic degradation compared to α-peptides. Studies have demonstrated that β-peptides can withstand hydrolysis by common proteases (e.g., trypsin, pepsin) for extended periods (≥24 hours), whereas α-peptides are degraded within minutes [1]. This stability arises from the inability of proteases to recognize the β-amino acid backbone [2].

Peptidomimetic Proteolytic Stability Drug Discovery

2-Chlorobenzyl Substituent Imparts Favorable Lipophilicity and Target Binding

The ortho-chloro substitution on the benzyl group of this β2-amino acid increases lipophilicity compared to unsubstituted or para-substituted analogs, as indicated by calculated logP values. Specifically, the 2-chlorobenzyl derivative exhibits a clogP of approximately 2.8, whereas the unsubstituted benzyl analog has a clogP of ~2.1 [1]. This enhanced lipophilicity correlates with improved membrane permeability and target engagement in cell-based assays [2].

Structure-Activity Relationship Lipophilicity Medicinal Chemistry

Enantioselective HPLC Separation Demonstrates Distinct Chiral Recognition

Under identical chromatographic conditions, Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid exhibits a retention time of 12.4 minutes on a quinidine-based zwitterionic chiral stationary phase (ZWIX(-)™), while the (S)-enantiomer elutes at 14.8 minutes, yielding a separation factor (α) of 1.21 [1]. This baseline resolution (Rs > 2.0) enables precise determination of enantiomeric purity for quality control [2].

Chiral Chromatography Analytical Chemistry Quality Control

High-Value Applications of Boc-(R)-3-Amino-2-(2-Chlorobenzyl)Propanoic Acid in Research and Development


Synthesis of Protease-Resistant β-Peptide Therapeutics

The β2-amino acid backbone of this compound is integral to the construction of β-peptide foldamers that mimic α-helical protein epitopes while resisting enzymatic degradation. These β-peptides are being developed as inhibitors of protein-protein interactions in oncology and immunology, with the 2-chlorobenzyl group enhancing hydrophobic contacts with target proteins [1].

Enantioselective Synthesis of Chiral Drug Intermediates

As a pure (R)-enantiomer, this compound serves as a chiral building block for the asymmetric synthesis of pharmaceutical intermediates, particularly those targeting neurological disorders where stereochemistry dictates receptor binding and efficacy [2]. Its use in multi-step syntheses relies on the stability of the Boc protecting group under basic and nucleophilic conditions [3].

Development of Cell-Permeable Peptidomimetic Probes

The enhanced lipophilicity conferred by the 2-chlorobenzyl substituent makes this β2-amino acid an ideal component for designing fluorescently labeled peptidomimetics that cross cell membranes to engage intracellular targets, enabling live-cell imaging of protein dynamics and signaling pathways [4].

Quality Control and Chiral Purity Assessment in Peptide Manufacturing

The established enantioselective HPLC method using ZWIX(-)™ columns provides a robust quality control protocol for verifying the enantiopurity of this compound as a starting material in GMP peptide synthesis, ensuring regulatory compliance and product consistency [5].

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